2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol
Overview
Description
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom, a methoxy group, and an isopropylamino methyl group attached to a phenol ring
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as the suzuki–miyaura coupling . This suggests that the compound may interact with similar targets.
Mode of Action
Based on its structure, it can be inferred that it might participate in reactions involving the boronic ester moiety . For instance, it could undergo protodeboronation, a process where the boron moiety is removed .
Biochemical Pathways
It’s worth noting that organoboron compounds, which this compound is a part of, are known to be involved in a wide range of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Given its potential involvement in various chemical reactions, it could influence the synthesis of other compounds or the progression of certain biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol typically involves multiple steps. One common method includes the bromination of 6-methoxyphenol followed by the introduction of the isopropylamino methyl group through a Mannich reaction. The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and Mannich reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar structure but lacks the methoxy and isopropylamino methyl groups.
6-Methoxy-2-naphthol: Contains a methoxy group but differs in the aromatic ring structure.
4-Isopropylaminomethylphenol: Similar structure but lacks the bromine and methoxy groups.
Uniqueness
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(propan-2-ylamino)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-7(2)13-6-8-4-9(12)11(14)10(5-8)15-3/h4-5,7,13-14H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRDKLSIXIYOSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C(=C1)Br)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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